molecular formula C6H7NO B6246124 rac-(1R,5S)-2-azabicyclo[3.2.0]hept-6-en-3-one, cis CAS No. 1932373-62-0

rac-(1R,5S)-2-azabicyclo[3.2.0]hept-6-en-3-one, cis

Cat. No. B6246124
CAS RN: 1932373-62-0
M. Wt: 109.1
InChI Key:
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Description

“rac-(1R,5S)-2-azabicyclo[3.2.0]hept-6-en-3-one, cis” is a chemical compound with a complex structure. It is a key raw material for the main structure forming step in the synthesis route of Mirogabalin besilate . Its structure is stable, which makes it suitable as a key starting material for API synthesis .


Molecular Structure Analysis

The molecular structure of “rac-(1R,5S)-2-azabicyclo[3.2.0]hept-6-en-3-one, cis” is complex. It is part of the molecular structure of Mirogabalin besilate . The exact molecular structure is not provided in the search results.

Mechanism of Action

The mechanism of action of “rac-(1R,5S)-2-azabicyclo[3.2.0]hept-6-en-3-one, cis” is not specified in the search results. It is mentioned as a key raw material in the synthesis of Mirogabalin besilate , but the specific role it plays in the mechanism of action of this drug is not detailed.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,5S)-2-azabicyclo[3.2.0]hept-6-en-3-one, cis involves the formation of a bicyclic ring system through a Diels-Alder reaction followed by a series of functional group transformations.", "Starting Materials": [ "Cyclopentadiene", "Methyl acrylate", "Sodium methoxide", "Methanol", "2-Aminobutane", "Acetic anhydride", "Sodium acetate", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Magnesium sulfate", "Ethyl acetate", "Hexanes" ], "Reaction": [ "Step 1: Cyclopentadiene and methyl acrylate undergo a Diels-Alder reaction in the presence of sodium methoxide in methanol to form the adduct.", "Step 2: The adduct is treated with 2-aminobutane to form the imine.", "Step 3: The imine is reduced with sodium borohydride to form the amine.", "Step 4: The amine is acetylated with acetic anhydride in the presence of sodium acetate to form the N-acetyl amine.", "Step 5: The N-acetyl amine is treated with hydrochloric acid to remove the acetyl group and form the free amine.", "Step 6: The free amine is treated with acetic anhydride and sodium acetate to form the N-acetyl amide.", "Step 7: The N-acetyl amide is treated with sodium bicarbonate to remove the acetyl group and form the free amide.", "Step 8: The free amide is treated with hydrochloric acid to form the hydrochloride salt.", "Step 9: The hydrochloride salt is treated with sodium bicarbonate to form the free base.", "Step 10: The free base is purified by extraction with ethyl acetate and drying over magnesium sulfate.", "Step 11: The purified free base is dissolved in hexanes and the cis isomer is isolated by column chromatography." ] }

CAS RN

1932373-62-0

Molecular Formula

C6H7NO

Molecular Weight

109.1

Purity

95

Origin of Product

United States

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